4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene, with the CAS number 88041-70-7, is an organic compound characterized by a benzene ring substituted with a tert-butyl group, a methoxy group, and a propane-2-sulfonyl group. This compound is notable for its unique structural features that confer distinct chemical properties and functionalities. It is primarily used in organic synthesis and scientific research due to its reactivity and ability to serve as a building block for more complex molecules.
4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene falls under the classification of sulfonyl-containing aromatic compounds. Its structure includes functional groups such as alkyl (tert-butyl), ether (methoxy), and sulfonyl, which influence its chemical behavior and reactivity.
The synthesis of 4-tert-butyl-1-methoxy-2-(propane-2-sulfonyl)benzene typically involves several key steps:
In industrial production, continuous flow reactors are employed to optimize reaction conditions, enhancing yield and purity through better control over temperature and pressure.
The molecular formula of 4-tert-butyl-1-methoxy-2-(propane-2-sulfonyl)benzene is C14H22O3S. Its molecular weight is approximately 270.39 g/mol. The compound features a benzene ring with three substituents:
The InChI Key for this compound is FYAAALAYDIZYOA-UHFFFAOYSA-N, with the canonical SMILES representation being CC(C)S(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC.
4-tert-butyl-1-methoxy-2-(propane-2-sulfonyl)benzene can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific conditions and reagents used, leading to products such as sulfoxides or sulfones from oxidation, and alcohols from reduction processes.
The mechanism by which 4-tert-butyl-1-methoxy-2-(propane-2-sulfonyl)benzene exerts its effects involves its interaction with specific molecular targets. The tert-butyl and propane-2-sulfonyl groups enhance its reactivity towards enzymes or receptors in biochemical pathways. This reactivity can modulate various biological processes, making it useful in biochemical assays and enzyme interaction studies .
The physical properties of 4-tert-butyl-1-methoxy-2-(propane-2-sulfonyl)benzene include:
Key chemical properties include:
The compound's stability under standard laboratory conditions is generally high, though it should be handled with care due to potential reactivity during chemical transformations .
4-tert-butyl-1-methoxy-2-(propane-2-sulfonyl)benzene has diverse applications in scientific research:
This compound's versatility makes it valuable across various fields, including chemistry and materials science.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: